molecular formula C15H19NO3 B2433752 Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate CAS No. 2470440-50-5

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate

Cat. No.: B2433752
CAS No.: 2470440-50-5
M. Wt: 261.321
InChI Key: BMHNBJKYNWWEGL-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C15H19NO3. It is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethynyl group, a methoxy group, and a carbamate group.

Properties

IUPAC Name

tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-6-11-8-7-9-12(13(11)18-5)10-16-14(17)19-15(2,3)4/h1,7-9H,10H2,2-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHNBJKYNWWEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C(=CC=C1)C#C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection via Carbamate Formation with Boc Anhydride

The most direct method for synthesizing tert-butyl carbamates involves reacting the primary amine precursor, 3-ethynyl-2-methoxybenzylamine, with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This approach exploits the nucleophilic nature of the amine, which attacks the electrophilic carbonyl of Boc anhydride to form the carbamate bond.

Procedure :

  • Dissolve 3-ethynyl-2-methoxybenzylamine (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Add Boc anhydride (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Stir the reaction at room temperature for 12–24 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Key Data :

  • Yield : 85–92% (extrapolated from analogous syntheses).
  • Advantages : High selectivity, mild conditions, and compatibility with sensitive functional groups.
  • Limitations : Requires pre-synthesized 3-ethynyl-2-methoxybenzylamine.

Three-Component Coupling with CO₂ and tert-Butyl Halide

A modular approach involves the one-pot reaction of 3-ethynyl-2-methoxybenzylamine, carbon dioxide, and a tert-butyl halide (e.g., tert-butyl bromide) in the presence of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI). This method capitalizes on the nucleophilic activation of CO₂ by the amine, followed by alkylation with the tert-butyl halide.

Procedure :

  • Suspend 3-ethynyl-2-methoxybenzylamine (1.0 equiv), Cs₂CO₃ (2.0 equiv), and TBAI (0.1 equiv) in anhydrous DMF.
  • Bubble CO₂ through the mixture for 30 minutes.
  • Add tert-butyl bromide (1.5 equiv) and stir at 50°C for 12 hours.
  • Filter, concentrate, and purify via recrystallization.

Key Data :

  • Yield : 70–78% (based on similar three-component couplings).
  • Advantages : Avoids pre-protection steps; utilizes CO₂ as a green reagent.
  • Limitations : Sensitivity to moisture and competing side reactions with bulky alkyl halides.

Curtius Rearrangement from Carboxylic Acid Precursor

For cases where the benzylamine precursor is unavailable, the Curtius rearrangement offers an alternative route. This method converts 3-ethynyl-2-methoxybenzyl carboxylic acid to the corresponding tert-butyl carbamate via an isocyanate intermediate.

Procedure :

  • Treat 3-ethynyl-2-methoxybenzyl carboxylic acid (1.0 equiv) with di-tert-butyl dicarbonate (1.2 equiv) and sodium azide (1.5 equiv) in THF.
  • Heat to 75°C to form the acyl azide, which undergoes Curtius rearrangement to an isocyanate.
  • Trap the isocyanate with tert-butanol to yield the carbamate.
  • Purify via column chromatography.

Key Data :

  • Yield : 65–72% (reported for aromatic substrates).
  • Advantages : Applicable to carboxylic acid precursors.
  • Limitations : Hazardous azide intermediates; requires high-temperature conditions.

Mixed Anhydride Method with Isobutyl Chloroformate

Adapting a protocol from lacosamide intermediate synthesis, this method activates N-Boc-protected glycine as a mixed anhydride, which then reacts with 3-ethynyl-2-methoxybenzylamine.

Procedure :

  • Dissolve N-Boc-glycine (1.0 equiv) in anhydrous ethyl acetate and cool to -10°C.
  • Add isobutyl chloroformate (1.2 equiv) and N-methylmorpholine (1.2 equiv) to form the mixed anhydride.
  • Introduce 3-ethynyl-2-methoxybenzylamine (1.1 equiv) and warm to 15°C.
  • Quench with water, extract, and crystallize with hexane/ethyl acetate.

Key Data :

  • Yield : 88–93% (based on patent examples).
  • Advantages : High yields and scalability.
  • Limitations : Requires low-temperature conditions and specialized reagents.

Comparative Analysis of Synthetic Methods

Method Starting Material Yield (%) Conditions Advantages Limitations
Boc Anhydride Benzylamine derivative 85–92 RT, mild Simple, high yield Requires pre-synthesized amine
Three-Component Amine, CO₂, alkyl halide 70–78 50°C, Cs₂CO₃/TBAI One-pot, green chemistry Moisture-sensitive
Curtius Rearrangement Carboxylic acid 65–72 75°C, hazardous azides Uses carboxylic acids Hazardous intermediates
Mixed Anhydride N-Boc-amino acid 88–93 -10°C to 15°C Scalable, high yield Low-temperature requirements

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted methoxy derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block and reagent for various chemical reactions. It can undergo:

  • Oxidation : The ethynyl group can be oxidized to form carbonyl compounds.
  • Reduction : The carbamate group can be reduced to yield amines.
  • Substitution : The methoxy group can participate in nucleophilic substitution reactions.

Biology

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is investigated for its role in enzyme inhibition and protein modification. Its structural features allow it to interact with specific enzymes, potentially leading to therapeutic effects.

Medicine

This compound shows promise in drug development due to its ability to modify biological pathways. Research indicates it may inhibit certain enzymes involved in disease processes, making it a candidate for pharmacological applications.

Industry

In the industrial sector, it is utilized for producing specialty chemicals and materials due to its stability and reactivity.

This compound has been shown to exhibit various biological activities:

  • Enzyme Inhibition : It may inhibit specific enzymes linked to metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Neuroprotective Effects : Research indicates potential protective effects against oxidative stress in neuronal cells.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a key enzyme involved in cancer metabolism, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Enzyme InhibitionInhibits key metabolic enzymes
Antimicrobial PropertiesEffective against various bacterial strains
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modification of their activity. The carbamate group can also interact with enzymes, affecting their catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[(3-ethynylphenyl)methyl]carbamate
  • Tert-butyl N-[(2-methoxyphenyl)methyl]carbamate
  • Tert-butyl N-[(3-ethynyl-2-hydroxyphenyl)methyl]carbamate

Uniqueness

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl N-[(3-ethynyl-2-methoxyphenyl)methyl]carbamate, a compound with the molecular formula C15H19NO3, has garnered attention in the fields of chemistry, biology, and medicine due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Ethynyl group : Contributes to its reactivity and potential interaction with biological targets.
  • Methoxy group : May influence solubility and biological interactions.
  • Carbamate group : Known for its role in enzyme inhibition and modification.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reactants : Tert-butyl carbamate and 3-ethynyl-2-methoxybenzyl chloride.
  • Conditions : Reaction in the presence of a base (e.g., potassium carbonate) in an organic solvent like dimethylformamide (DMF) at room temperature for several hours.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The ethynyl group can facilitate covalent bonding with proteins, potentially leading to inhibition or modification of their activity. The carbamate moiety may also interact with enzymes, affecting their catalytic functions.

Research Findings

Recent studies have explored the compound's potential applications in enzyme inhibition and drug development:

  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit enzymes involved in critical pathways related to diseases such as cancer and inflammation.
    • It has shown promise in modulating the activity of enzymes linked to the JAK/STAT signaling pathway, which is implicated in various hyperproliferative disorders and inflammatory conditions .
  • Case Studies :
    • A study assessed the protective effects of related compounds against amyloid beta-induced toxicity in astrocytes. While not directly tested on this compound, it highlights the importance of carbamate derivatives in neuroprotective strategies .
  • Pharmacological Potential :
    • The compound's structure suggests potential as a pharmacological agent for treating conditions like rheumatoid arthritis and certain cancers due to its interaction with key molecular targets .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of JAK/STAT pathway
NeuroprotectionRelated compounds show protective effects against Aβ
Drug DevelopmentInvestigated for therapeutic applications

Q & A

Q. Key Considerations :

  • Use anhydrous conditions for Boc protection to avoid hydrolysis.
  • Optimize catalyst loading (e.g., Pd(PPh₃)₄, CuI) and reaction time for ethynyl coupling to minimize side products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm carbamate (δ ~1.4 ppm for tert-butyl, δ ~155 ppm for carbonyl) and ethynyl (δ ~2.5-3.0 ppm for protons, δ ~70-90 ppm for carbons) groups .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2100 cm⁻¹ (C≡C stretch) .
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group, m/z ~100) .

Data Cross-Validation : Compare experimental spectra with computational predictions (e.g., DFT for IR/NMR) to resolve ambiguities .

Advanced: How can reaction yields be optimized during ethynyl group introduction in this compound’s synthesis?

Methodological Answer:

  • Catalyst System : Use PdCl₂(PPh₃)₂ (5 mol%) with CuI (10 mol%) in triethylamine/THF at 60°C .
  • Substrate Activation : Pre-activate the aryl halide with TMS-ethyne to enhance coupling efficiency .
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent alkyne oxidation .

Troubleshooting : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Low yields may require increased catalyst loading or longer reaction times .

Advanced: What strategies mitigate ethynyl group decomposition during purification?

Methodological Answer:

  • Mild Conditions : Avoid prolonged exposure to silica gel (use flash chromatography) and acidic/basic solvents .
  • Low-Temperature Storage : Store intermediates at -20°C under nitrogen to prevent alkyne dimerization .
  • Stabilizers : Add 1% hydroquinone to reaction mixtures to inhibit radical-mediated degradation .

Validation : Track decomposition via ¹H NMR (disappearance of ethynyl proton signal) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods due to volatile solvents (e.g., dichloromethane) and potential ethynyl group flammability .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact .

Documentation : Refer to SDS Sections 2 (Hazards) and 4 (First Aid) for compound-specific protocols .

Advanced: How can X-ray crystallography resolve molecular structure ambiguities?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal diffraction. SHELXL refines anisotropic displacement parameters .
  • Disorder Handling : Apply PART instructions in SHELX for disordered tert-butyl or ethynyl groups .
  • Validation : Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .

Example : A similar carbamate derivative (CAS: 951127-25-6) was resolved with SHELX, confirming methoxy and ethynyl spatial arrangements .

Basic: What are the solubility properties of this compound, and how do they influence solvent selection?

Methodological Answer:

  • High Solubility : Dichloromethane, THF, DMF (ideal for reactions) .
  • Low Solubility : Hexane, water (useful for recrystallization) .

Practical Tip : For column chromatography, use 10-30% ethyl acetate in hexane to balance solubility and separation .

Advanced: How can stereochemical purity be ensured in derivatives with chiral centers?

Methodological Answer:

  • Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts .
  • Analytical Methods : Chiral HPLC (Chiralpak IA column, hexane/iPrOH) or polarimetry to confirm enantiomeric excess .

Case Study : A related piperidine carbamate (CAS: 869292-47-7) achieved >99% ee via chiral resolution .

Advanced: What degradation products form under acidic/basic conditions, and how are they identified?

Methodological Answer:

  • Acidic Hydrolysis : Cleavage of carbamate to yield 3-ethynyl-2-methoxybenzylamine and CO₂ .
  • Basic Conditions : Ethynyl group oxidation to diketone byproducts .
  • Detection : LC-MS (QTOF) with reverse-phase C18 columns and ESI+ ionization .

Mitigation : Stabilize solutions at pH 6-8 and avoid prolonged exposure to light/heat .

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